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Compound of Interest

Compound Name: Ml 14

Cat. No.: B609016

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target activity of prominent menin-MLL
inhibitors, a class of targeted therapies under investigation for acute leukemias with MLL
rearrangements or NPM1 mutations. While the initial query specified "Ml 14," publicly available
research literature extensively documents a series of compounds designated with "MI" prefixes,
such as MI-2, MI-463, and MI-503. It is highly probable that "MI 14" was a typographical error,
and this guide will therefore focus on the well-characterized menin-MLL inhibitors from this
series and their more recently developed alternatives.

The interaction between menin and the mixed-lineage leukemia (MLL) protein is crucial for the
leukemogenic activity of MLL fusion proteins. Small molecule inhibitors that disrupt this protein-
protein interaction have shown significant promise in preclinical and clinical studies. This guide
summarizes key quantitative data, details the experimental protocols used to assess on-target
activity, and provides visual representations of the signaling pathway and experimental
workflows.

Comparative On-Target Activity of Menin-MLL
Inhibitors

The following table summarizes the in vitro and cellular activities of several key menin-MLL
inhibitors. The data has been compiled from various published studies to provide a comparative

overview.
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L Biochemical
Target Binding o Cellular
Compound Inhibition o Key Features
(Kd) Activity (IC50)
(1C50)
An early tool
compound, it
established the
feasibility of
~40 UM (Cell targeting the
MI-2 158 nM (ITC)[1] 446 nM (FP)[1] ] ] )
Proliferation) menin-MLL
interaction, but
has poor
metabolic
stability.[2]
A second-
generation
inhibitor with
~5 uM (Cell improved affinity
MI-2-2 22 nM (ITC)[1] 46 nM (FP)[1] _ _
Proliferation) and cellular
potency
compared to MI-
2.[1]
Orally
bioavailable
~1 uM (Cell
) ) compound that
Proliferation, ]
MI-463 Not Reported ~15 nM (FP)[3] showed efficacy
MLL-rearranged )
in mouse models
cells) )
of MLL leukemia.
[4]
MI-503 94 nM (ITC)[5] ~15 nM (FP)[3] ~1 pM (Cell Similar to MI-
Proliferation, 463, itis an
MLL-rearranged orally
cells) bioavailable
compound
effective in

preclinical MLL
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leukemia
models.[3][4]

Showed a
significant
decrease in the

proliferation of

MI-1481 Not Reported 3.6 nM (FP)[6] Not Reported )
murine bone
marrow cells with
MLL-AF9 fusion.
[6]
Demonstrates
high inhibitory
7-27 nM (Cell o
) ) activity and
Proliferation, )
MI-3454 Not Reported 0.51 nM (FP)[6] potent effects in
MLL-rearranged )
various MLL
cells) )
leukemia cell
lines.[6]
Showed higher
~0.2 uM (Cell otency in
8 nM (TR-FRET) _ : ( P Y
BAY-155 75 nM (ITC)[5] 5] Proliferation, cellular assays
MV4;11 cells) compared to Ml-
503.[5]
A potent and
specific inhibitor
More potent than  that can
MI-503 in cell eradicate
VTP50469 Not Reported Not Reported o o
growth inhibition.  leukemia in
[7] patient-derived
xenograft (PDX)
models.[7]
MIV-6R Not Reported 56 nM (FP)[8] ~1 UM (Cell A compound
Proliferation, designed to

MLL-AF9 cells)

closely mimic the

natural protein-
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protein
interaction.[8]

Signaling Pathway and Mechanism of Action

The menin-MLL interaction is a critical dependency for the oncogenic activity of MLL fusion
proteins. Menin acts as a scaffolding protein, linking MLL fusion proteins to chromatin, which in
turn leads to the aberrant expression of target genes such as HOXA9 and MEIS1, driving
leukemogenesis. Menin-MLL inhibitors are designed to fit into a pocket on the surface of menin
that is normally occupied by MLL, thereby disrupting this critical interaction.
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Menin-MLL Signaling Pathway and Inhibition
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Workflow for Confirming On-Target Activity

Biochemical Assays

Fluorescence Polarization (FP) Isothermal Titration Calorimetry (ITC)
(Measure 1C50) (Measure Kd)

Cellular Assays

Co-immunoprecipitation (Co-I1P) Cell Proliferation Assay Gene Expression Analysis (QPCR)
(Confirm target engagement in cells) (Assess functional effect) (Measure downstream target modulation)

In Vivo Studies

[ Patient-Derived Xenograft (PDX) Models
( D)

Evaluate efficacy in a relevant disease mode

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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